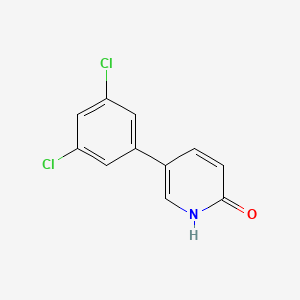![molecular formula C14H14N2O2 B6368095 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% CAS No. 1261996-55-7](/img/structure/B6368095.png)
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%
説明
2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95% (also known as 2-(3-DMCPA)HP) is a compound that has recently been studied for its potential as a synthetic reagent in laboratory experiments. This article will provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 2-(3-DMCPA)HP.
詳細な合成法
Design of the Synthesis Pathway
The synthesis pathway for 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine involves the reaction of 3-hydroxypyridine with N,N-dimethylcarbamoyl chloride followed by reaction with 3-nitrobenzaldehyde and reduction of the resulting nitro compound to the corresponding amine. The amine is then reacted with acetic anhydride and 3-bromobenzoyl chloride to yield the final product.
Starting Materials
3-hydroxypyridine, N,N-dimethylcarbamoyl chloride, 3-nitrobenzaldehyde, sodium borohydride, acetic anhydride, 3-bromobenzoyl chloride
Reaction
3-hydroxypyridine is reacted with N,N-dimethylcarbamoyl chloride in the presence of a base such as triethylamine to yield the corresponding carbamate., The carbamate is then reacted with 3-nitrobenzaldehyde in the presence of a catalyst such as piperidine to yield the corresponding nitro compound., The nitro compound is reduced to the corresponding amine using a reducing agent such as sodium borohydride., The resulting amine is then reacted with acetic anhydride in the presence of a base such as pyridine to yield the corresponding acetamide., Finally, the acetamide is reacted with 3-bromobenzoyl chloride in the presence of a base such as triethylamine to yield the final product, 2-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine.
科学的研究の応用
2-(3-DMCPA)HP has been studied for its potential use in a variety of scientific research applications. It has been used as a reagent for the synthesis of heterocyclic compounds, such as 4-methyl-2-oxazolidinones and 2-oxazolines. It has also been used in the synthesis of biologically active compounds, such as 5-aryl-2-thioxo-3-thiazolidinones, which have potential applications in the treatment of cancer and other diseases.
作用機序
The mechanism of action of 2-(3-DMCPA)HP is not fully understood. However, it is believed to act as a catalyst for the synthesis of heterocyclic compounds by facilitating the nucleophilic substitution of an aromatic ring. It is also believed to act as a protecting group for the synthesis of biologically active compounds, such as 5-aryl-2-thioxo-3-thiazolidinones, by preventing oxidation of the active site.
生化学的および生理学的効果
The biochemical and physiological effects of 2-(3-DMCPA)HP are not well understood. However, it is believed to have a weak inhibitory effect on the activity of cytochrome P450 enzymes, which are involved in the metabolism of drugs and other compounds. In addition, it has been shown to have a mild antifungal activity.
実験室実験の利点と制限
The main advantage of using 2-(3-DMCPA)HP in laboratory experiments is its low cost and ease of synthesis. Additionally, it is relatively stable and can be stored at room temperature. However, it has a limited solubility in water, and its use in biological systems is limited due to its potential to inhibit cytochrome P450 enzymes.
将来の方向性
There are several potential future directions for the use of 2-(3-DMCPA)HP. It could be used in the synthesis of other heterocyclic compounds, such as oxazolines and thiazolidinones, which have potential applications in the treatment of various diseases. Additionally, it could be used in the synthesis of other biologically active compounds, such as polysaccharides, which could be used as vaccines or therapeutic agents. Finally, it could be used as a reagent for the synthesis of other compounds, such as polymers and organic dyes.
特性
IUPAC Name |
3-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-16(2)14(18)11-6-3-5-10(9-11)13-12(17)7-4-8-15-13/h3-9,17H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJANYJKDGFBSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=CC(=C1)C2=C(C=CC=N2)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60683050 | |
| Record name | 3-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
CAS RN |
1261996-55-7 | |
| Record name | 3-(3-Hydroxypyridin-2-yl)-N,N-dimethylbenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60683050 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![3-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368048.png)
![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368054.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368075.png)
![2-[3-(N-Ethylaminocarbonyl)phenyl]-3-hydroxypyridine, 95%](/img/structure/B6368080.png)

![5-[3-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368109.png)
![3-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368114.png)
![6-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368116.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368118.png)
![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-hydroxypyridine, 95%](/img/structure/B6368129.png)